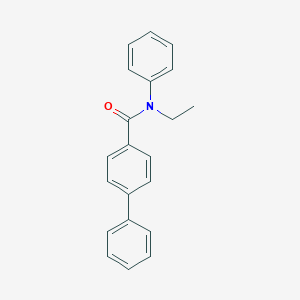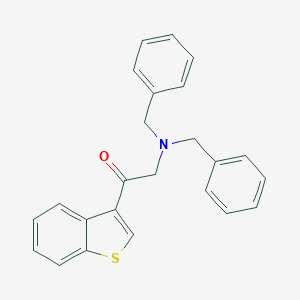![molecular formula C15H17N3O3S B274520 N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274520.png)
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In immune cells, it modulates the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high potency and specificity for DHODH inhibition. This makes it a useful tool for studying the role of DHODH in various biological processes. However, one limitation is that this compound is not yet approved for clinical use, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of combination therapies using this compound and other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chloro-N-(4-methoxy-2-methylphenyl)acetamide with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol, followed by the addition of sodium hydride and acetic anhydride. The final step involves the purification of the compound using column chromatography. The synthesis method has been optimized to obtain a high yield of pure this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C15H17N3O3S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-11(21-3)4-5-12(9)17-14(20)8-22-15-16-10(2)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) |
Clave InChI |
OJJSEJZQKNGDIU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
SMILES canónico |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)


![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)


![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)